Licochalcone B

Catalog No.
S533102
CAS No.
58749-23-8
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone B

CAS Number

58749-23-8

Product Name

Licochalcone B

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+

InChI Key

DRDRYGIIYOPBBZ-XBXARRHUSA-N

SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O

Solubility

Soluble in DMSO

Synonyms

Licochalcone B; Licochalcone-B; LicoB; Lico-B; Lico B;

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O

Description

The exact mass of the compound Licochalcone B is 286.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Periodontitis Treatment

Neuroprotection

Anticancer Effects

Anti-Inflammatory Effects

Antioxidant Effects

Antimicrobial Effects

Anti-Allergic Effects

Antidiabetic Effects

Hepatoprotective Effects

Osteogenic Effects

Antiviral Effects

Licochalcone B is a naturally occurring chalcone compound primarily extracted from the roots of the licorice plant, specifically Glycyrrhiza inflata. It possesses a unique structure characterized by a phenolic backbone, which contributes to its diverse biological activities. Licochalcone B has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It is recognized for its ability to modulate various cellular pathways, making it a subject of interest in pharmacological research.

Research suggests that LCB may exert its effects through various mechanisms. Some studies indicate that it might induce cell death in cancer cells [, ]. Other studies suggest it may act as an antioxidant and protect against oxidative stress in neuronal cells []. More research is needed to fully understand the mechanisms of LCB's action.

Currently, there is limited information on the safety profile of Licochalcone B. More research is needed to determine its potential toxicity and any associated hazards.

Please Note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • Licochalcone B is a research compound, and its safety for human consumption or medical use has not been established.
That contribute to its biological activities:

  • Oxidation-Reduction Reactions: Licochalcone B can act as an antioxidant, reducing reactive oxygen species (ROS) and mitigating oxidative stress in cells. This property is crucial in protecting cells from damage induced by oxidative agents like hydrogen peroxide .
  • Inhibition of Enzymatic Pathways: It inhibits the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby disrupting inflammatory signaling pathways associated with various diseases .
  • Induction of Apoptosis: Licochalcone B induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. This process is often mediated by the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Licochalcone B exhibits a broad spectrum of biological activities:

  • Antioxidant Activity: It significantly reduces oxidative stress markers such as malondialdehyde and superoxide dismutase levels in various cell models .
  • Anti-inflammatory Effects: Licochalcone B has been shown to decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 in response to lipopolysaccharide stimulation .
  • Antitumor Properties: Studies indicate that Licochalcone B enhances the sensitivity of cancer cells to apoptosis-inducing agents, effectively inhibiting tumor growth in various cancer types, including hepatocellular carcinoma and oral squamous cell carcinoma .

Licochalcone B can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting Licochalcone B from the roots of Glycyrrhiza inflata using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed, including Claisen-Schmidt condensation reactions between appropriate aromatic aldehydes and ketones under basic conditions. This method allows for the production of Licochalcone B with controlled purity and yield.
  • Biotransformation: Utilizing microbial fermentation processes can also yield Licochalcone B from precursor compounds found in licorice.

Licochalcone B has potential applications across various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases and cancer therapies.
  • Cosmetics: Due to its skin-protective effects, Licochalcone B is being explored as an ingredient in skincare formulations aimed at reducing oxidative damage.
  • Food Industry: Its natural antioxidant properties may be harnessed to enhance food preservation and safety.

Research on interaction studies involving Licochalcone B includes:

  • Cell Signaling Pathways: Studies have demonstrated that Licochalcone B interacts with key signaling molecules such as NF-κB and Nrf2, enhancing cellular defense mechanisms against oxidative stress .
  • Drug Synergism: Investigations into its combination with other anticancer agents have shown that Licochalcone B can enhance therapeutic efficacy while reducing side effects, suggesting potential for combination therapies in oncology .

Licochalcone B shares structural similarities with other chalcones and flavonoids. Here are some comparable compounds:

Compound NameSourceBiological ActivityUnique Aspects
Licochalcone AGlycyrrhiza speciesAnti-inflammatory, anticancerStronger NF-κB inhibition
Licochalcone CGlycyrrhiza glabraAntioxidant, anti-inflammatoryMore potent antioxidant activity
Licochalcone DGlycyrrhiza uralensisAntitumorInduces apoptosis via different pathways
ChalconeVarious plantsAntimicrobial, anticancerGeneral class; less specific activity compared to Licochalcones

Licochalcone B stands out due to its specific mechanisms targeting oxidative stress and inflammation pathways while exhibiting unique anticancer properties. Its diverse applications further highlight its significance in both therapeutic and industrial contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

195 - 197 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G7383L14F6

Other CAS

58749-23-8

Wikipedia

Licochalcone b

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Kang TH, Yoon G, Kang IA, Oh HN, Chae JI, Shim JH. Natural Compound Licochalcone B Induced Extrinsic and Intrinsic Apoptosis in Human Skin Melanoma (A375) and Squamous Cell Carcinoma (A431) Cells. Phytother Res. 2017 Dec;31(12):1858-1867. doi: 10.1002/ptr.5928. Epub 2017 Oct 13. PubMed PMID: 29027311.
2: Wang XX, Liu GY, Yang YF, Wu XW, Xu W, Yang XW. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model. Molecules. 2017 Sep 29;22(10). pii: E1627. doi: 10.3390/molecules22101627. PubMed PMID: 28961192.
3: Kuang Y, Lin Y, Li K, Song W, Ji S, Qiao X, Zhang Q, Ye M. Screening of hepatoprotective compounds from licorice against carbon tetrachloride and acetaminophen induced HepG2 cells injury. Phytomedicine. 2017 Oct 15;34:59-66. doi: 10.1016/j.phymed.2017.08.005. Epub 2017 Aug 7. PubMed PMID: 28899510.
4: Lin Y, Kuang Y, Li K, Wang S, Ji S, Chen K, Song W, Qiao X, Ye M. Nrf2 activators from Glycyrrhiza inflata and their hepatoprotective activities against CCl(4)-induced liver injury in mice. Bioorg Med Chem. 2017 Oct 15;25(20):5522-5530. doi: 10.1016/j.bmc.2017.08.018. Epub 2017 Aug 15. Erratum in: Bioorg Med Chem. 2018 Jun 11;:. PubMed PMID: 28835349.
5: Lin Y, Kuang Y, Li K, Wang S, Song W, Qiao X, Sabir G, Ye M. Screening for bioactive natural products from a 67-compound library of Glycyrrhiza inflata. Bioorg Med Chem. 2017 Jul 15;25(14):3706-3713. doi: 10.1016/j.bmc.2017.05.009. Epub 2017 May 6. PubMed PMID: 28522265.
6: Gao XP, Qian DW, Xie Z, Hui H. Protective role of licochalcone B against ethanol-induced hepatotoxicity through regulation of Erk signaling. Iran J Basic Med Sci. 2017 Feb;20(2):131-137. doi: 10.22038/ijbms.2017.8235. PubMed PMID: 28293388; PubMed Central PMCID: PMC5339652.
7: Teng H, Chen M, Zou A, Jiang H, Han J, Sun L, Feng C, Liu J. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice. Iran J Basic Med Sci. 2016 Aug;19(8):910-915. PubMed PMID: 27746874; PubMed Central PMCID: PMC5048128.
8: Yu L, Ma J, Han J, Wang B, Chen X, Gao C, Li D, Zheng Q. Licochalcone B Arrests Cell Cycle Progression and Induces Apoptosis in Human Breast Cancer MCF-7 Cells. Recent Pat Anticancer Drug Discov. 2016;11(4):444-452. PubMed PMID: 27719653.
9: Oh H, Yoon G, Shin JC, Park SM, Cho SS, Cho JH, Lee MH, Liu K, Cho YS, Chae JI, Shim JH. Licochalcone B induces apoptosis of human oral squamous cell carcinoma through the extrinsic- and intrinsic-signaling pathways. Int J Oncol. 2016 Apr;48(4):1749-57. doi: 10.3892/ijo.2016.3365. Epub 2016 Feb 1. PubMed PMID: 26847145.
10: Park JH, Jun JG, Kim JK. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Chem Biol Interact. 2014 Dec 5;224:142-8. doi: 10.1016/j.cbi.2014.10.024. Epub 2014 Oct 29. PubMed PMID: 25451593.
11: Han J, Wang D, Yu B, Wang Y, Ren H, Zhang B, Wang Y, Zheng Q. Cardioprotection against ischemia/reperfusion by licochalcone B in isolated rat hearts. Oxid Med Cell Longev. 2014;2014:134862. doi: 10.1155/2014/134862. Epub 2014 Aug 21. PubMed PMID: 25215172; PubMed Central PMCID: PMC4158311.
12: Zhao H, Yuan X, Jiang J, Wang P, Sun X, Wang D, Zheng Q. Antimetastatic effects of licochalcone B on human bladder carcinoma T24 by inhibition of matrix metalloproteinases-9 and NF-кB activity. Basic Clin Pharmacol Toxicol. 2014 Dec;115(6):527-33. doi: 10.1111/bcpt.12273. Epub 2014 Jul 1. PubMed PMID: 25099010.
13: Yuan X, Li T, Xiao E, Zhao H, Li Y, Fu S, Gan L, Wang Z, Zheng Q, Wang Z. Licochalcone B inhibits growth of bladder cancer cells by arresting cell cycle progression and inducing apoptosis. Food Chem Toxicol. 2014 Mar;65:242-51. doi: 10.1016/j.fct.2013.12.030. Epub 2013 Dec 31. PubMed PMID: 24384411.
14: Kim SJ, Kim CG, Yun SR, Kim JK, Jun JG. Synthesis of licochalcone analogues with increased anti-inflammatory activity. Bioorg Med Chem Lett. 2014 Jan 1;24(1):181-5. doi: 10.1016/j.bmcl.2013.11.044. Epub 2013 Nov 26. PubMed PMID: 24316124.
15: Fu Y, Chen J, Li YJ, Zheng YF, Li P. Antioxidant and anti-inflammatory activities of six flavonoids separated from licorice. Food Chem. 2013 Nov 15;141(2):1063-71. doi: 10.1016/j.foodchem.2013.03.089. Epub 2013 Apr 13. PubMed PMID: 23790887.
16: Zeng P, Zhang Y, Pan C, Jia Q, Guo FJ, Zhu WL, Li YM, Chen KX. [Phenolic constituents from Lysimachia patungensis]. Yao Xue Xue Bao. 2013 Mar;48(3):377-82. Chinese. PubMed PMID: 23724651.
17: Furusawa J, Funakoshi-Tago M, Mashino T, Tago K, Inoue H, Sonoda Y, Kasahara T. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Int Immunopharmacol. 2009 Apr;9(4):499-507. PubMed PMID: 19291859.
18: Nakagawa T, Yokozawa T, Kim YA, Kang KS, Tanaka T. Activity of wen-pi-tang, and purified constituents of rhei rhizoma and glycyrrhizae radix against glucose-mediated protein damage. Am J Chin Med. 2005;33(5):817-29. PubMed PMID: 16265994.
19: Hatano T, Yasuhara T, Fukuda T, Noro T, Okuda T. Phenolic constituents of licorice. II. Structures of licopyranocoumarin, licoarylcoumarin and glisoflavone, and inhibitory effects of licorice phenolics on xanthine oxidase. Chem Pharm Bull (Tokyo). 1989 Nov;37(11):3005-9. PubMed PMID: 2632045.

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